molecular formula C18H20ClN5O2 B276720 N-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}-N-(2-methyl-2H-tetraazol-5-yl)amine

N-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}-N-(2-methyl-2H-tetraazol-5-yl)amine

Numéro de catalogue B276720
Poids moléculaire: 373.8 g/mol
Clé InChI: XCBVFPCHLYAKAI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}-N-(2-methyl-2H-tetraazol-5-yl)amine, commonly known as CTA-056, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. It belongs to the class of tetrazole-based compounds and has been shown to have promising results in various preclinical studies.

Mécanisme D'action

The exact mechanism of action of CTA-056 is not fully understood, but it is believed to act by modulating various signaling pathways involved in inflammation, oxidative stress, and cell proliferation. It has been shown to inhibit the activity of NF-κB, a key transcription factor involved in the regulation of inflammation and immune response. It also activates the Nrf2 pathway, which is involved in the regulation of antioxidant response. In addition, it has been shown to inhibit the activity of various enzymes involved in cell proliferation, such as topoisomerase and HDAC.
Biochemical and Physiological Effects:
CTA-056 has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in the brain, indicating its potential use in treating neuroinflammatory diseases. It has also been shown to have antitumor activity in various cancer cell lines, making it a potential candidate for cancer therapy. In addition, it has been shown to have cardioprotective effects, reducing the damage caused by ischemia-reperfusion injury.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of CTA-056 is its high purity and yield, making it suitable for use in various preclinical studies. It has also been shown to have low toxicity and good bioavailability, making it a potential candidate for clinical trials. However, one of the limitations of CTA-056 is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Orientations Futures

There are several future directions for the research on CTA-056. One of the potential applications of CTA-056 is in the treatment of neuroinflammatory diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the efficacy and safety of CTA-056 in these diseases. Another potential application is in cancer therapy, where CTA-056 has shown promising results in various cancer cell lines. Further studies are needed to determine the efficacy and safety of CTA-056 in animal models and clinical trials. In addition, further studies are needed to determine the exact mechanism of action of CTA-056 and its potential use in other diseases.

Méthodes De Synthèse

The synthesis of CTA-056 involves a multi-step process, starting with the reaction of 4-chlorobenzyl alcohol with 3-ethoxybenzaldehyde to form the intermediate 4-[(4-chlorobenzyl)oxy]-3-ethoxybenzaldehyde. This intermediate is then reacted with 2-methyl-2H-tetrazol-5-amine in the presence of a base to form the final product, CTA-056. The synthesis has been optimized to yield high purity and yield of the compound.

Applications De Recherche Scientifique

CTA-056 has been extensively studied in various preclinical models for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. In a study conducted on rats, CTA-056 was found to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in the brain, indicating its potential use in treating neuroinflammatory diseases such as Alzheimer's and Parkinson's. It has also been shown to have antitumor activity in various cancer cell lines, making it a potential candidate for cancer therapy.

Propriétés

Formule moléculaire

C18H20ClN5O2

Poids moléculaire

373.8 g/mol

Nom IUPAC

N-[[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methyl]-2-methyltetrazol-5-amine

InChI

InChI=1S/C18H20ClN5O2/c1-3-25-17-10-14(11-20-18-21-23-24(2)22-18)6-9-16(17)26-12-13-4-7-15(19)8-5-13/h4-10H,3,11-12H2,1-2H3,(H,20,22)

Clé InChI

XCBVFPCHLYAKAI-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CNC2=NN(N=N2)C)OCC3=CC=C(C=C3)Cl

SMILES canonique

CCOC1=C(C=CC(=C1)CNC2=NN(N=N2)C)OCC3=CC=C(C=C3)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.